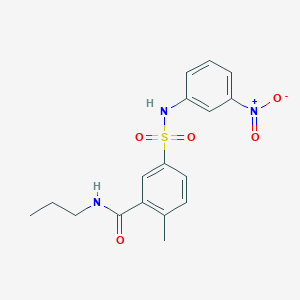
2-methyl-5-(N-(3-nitrophenyl)sulfamoyl)-N-propylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-5-(N-(3-nitrophenyl)sulfamoyl)-N-propylbenzamide is a chemical compound that has been widely studied for its potential use in scientific research. This compound is known for its unique properties, including its ability to interact with specific receptors in the body. In
Wirkmechanismus
The mechanism of action of 2-methyl-5-(N-(3-nitrophenyl)sulfamoyl)-N-propylbenzamide involves its interaction with specific receptors in the body. This compound has been shown to selectively bind to certain GPCRs, leading to a cascade of intracellular signaling events. These signaling events can result in a wide range of physiological effects, depending on the specific receptor that is being activated.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are dependent on the specific receptor that is being activated. This compound has been shown to have a wide range of effects, including the regulation of neurotransmitter release, the modulation of hormone levels, and the regulation of immune response. These effects make it a valuable tool for studying the physiological processes that are regulated by GPCRs.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-methyl-5-(N-(3-nitrophenyl)sulfamoyl)-N-propylbenzamide in lab experiments is its selectivity for specific GPCRs. This compound has been shown to bind selectively to certain receptors, making it a valuable tool for studying these receptors. Another advantage of using this compound is its ability to modulate intracellular signaling pathways, allowing researchers to study the downstream effects of receptor activation.
One limitation of using this compound in lab experiments is its potential for off-target effects. While this compound has been shown to be selective for certain GPCRs, it may also interact with other receptors or signaling pathways, leading to unintended effects. Additionally, the use of this compound may be limited by its availability and cost.
Zukünftige Richtungen
There are many future directions for research on 2-methyl-5-(N-(3-nitrophenyl)sulfamoyl)-N-propylbenzamide. One area of research is the development of new compounds that are more selective for specific GPCRs. Additionally, researchers may explore the use of this compound in the development of new therapeutics for a wide range of diseases and conditions. Finally, future research may focus on the biochemical and physiological effects of this compound on specific organs and tissues, allowing for a better understanding of its potential uses in scientific research.
Conclusion
This compound is a valuable tool for studying GPCRs and their downstream signaling pathways. This compound has a wide range of applications in scientific research and has been shown to have a variety of biochemical and physiological effects. While there are limitations to the use of this compound in lab experiments, its selectivity for specific receptors makes it a valuable tool for studying the physiological processes that are regulated by GPCRs.
Synthesemethoden
The synthesis of 2-methyl-5-(N-(3-nitrophenyl)sulfamoyl)-N-propylbenzamide involves a series of chemical reactions. The starting materials for the synthesis are 2-methyl-5-nitrobenzamide and N-propylsulfonamide. These two compounds are reacted together in the presence of a catalyst to form the desired product. The final step in the synthesis involves the addition of a nitro group to the phenyl ring of the compound.
Wissenschaftliche Forschungsanwendungen
2-methyl-5-(N-(3-nitrophenyl)sulfamoyl)-N-propylbenzamide has been studied for its potential use in scientific research. This compound has been shown to interact with specific receptors in the body, making it a valuable tool for studying these receptors. One of the main applications of this compound is in the study of G protein-coupled receptors (GPCRs). GPCRs are a large family of receptors that are involved in a wide range of physiological processes, including neurotransmission, hormone regulation, and immune response. This compound has been shown to selectively bind to certain GPCRs, making it a useful tool for studying these receptors.
Eigenschaften
IUPAC Name |
2-methyl-5-[(3-nitrophenyl)sulfamoyl]-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O5S/c1-3-9-18-17(21)16-11-15(8-7-12(16)2)26(24,25)19-13-5-4-6-14(10-13)20(22)23/h4-8,10-11,19H,3,9H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHSIFMGSQCQZFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)NC2=CC(=CC=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



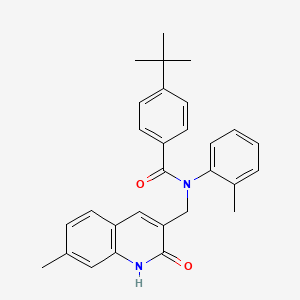
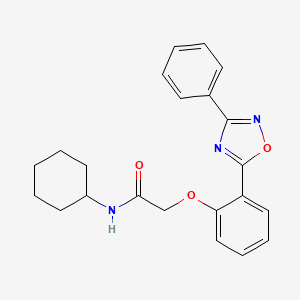
![8-bromo-N-(3-methoxypropyl)-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7699405.png)
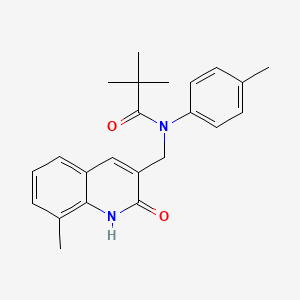
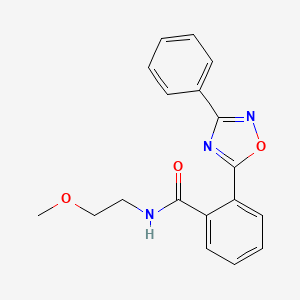


![2,4-dichloro-N-{5-[(4-fluorophenyl)sulfamoyl]-2-methoxyphenyl}benzamide](/img/structure/B7699439.png)

![(E)-N'-(3-hydroxybenzylidene)-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7699453.png)

